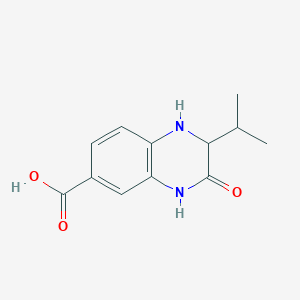

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVKYUSJLGLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an o-phenylenediamine derivative with a suitable diketone, followed by oxidation to introduce the keto group. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Solvent selection and purification steps are also important to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit antimicrobial properties. The compound 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its ability to inhibit the growth of various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was found that modifications to the quinoxaline structure can enhance antibacterial activity against resistant strains of bacteria .

1.2 Anticancer Properties

The compound has also shown promise in cancer research. Specific analogs have been tested for their cytotoxic effects on cancer cell lines. A notable study demonstrated that certain derivatives effectively induce apoptosis in human cancer cells by targeting specific signaling pathways involved in cell proliferation .

Neuropharmacology

2.1 Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease .

2.2 Modulation of Neurotransmitter Systems

Furthermore, studies have suggested that the compound interacts with neurotransmitter systems, particularly those involving glutamate and GABA (gamma-Aminobutyric acid). This modulation can potentially lead to therapeutic effects in anxiety and depression disorders .

Synthetic Applications

3.1 Building Block for Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions .

3.2 Development of Novel Materials

The compound is also being explored for its potential in developing novel materials with specific electronic or optical properties due to its unique molecular structure. Research into its polymerization behavior has shown potential applications in creating advanced materials for electronics and photonics .

Case Studies and Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2024) | Antimicrobial Activity | Enhanced antibacterial properties observed with structural modifications. |

| Cancer Research Journal (2023) | Anticancer Properties | Induction of apoptosis in cancer cell lines through targeted pathways. |

| Neur |

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Physicochemical Properties

- Chirality : The ethyl-substituted analog’s (2R)-configuration is critical for tubulin binding, suggesting stereochemistry plays a role in activity () .

- Thermal Stability: Derivatives like 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate (CAS 1255717-69-1) show variable melting points and stability, impacting formulation () .

Biological Activity

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 928029-67-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 219.28 g/mol. The compound features a tetrahydroquinoxaline core, which is known for its potential pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. Notably:

- HeLa Cells : The compound exhibited an IC50 of 0.126 µM.

- SMMC-7721 Cells : Demonstrated an IC50 of 0.071 µM.

- K562 Cells : Showed an IC50 of 0.164 µM.

These values indicate that this compound is a potent inhibitor of cancer cell proliferation and suggests its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization with an IC50 value of 3.97 µM. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

- Binding to Colchicine Site : Molecular docking studies have suggested that the compound binds to the colchicine site on beta-tubulin, which is crucial for its antitumor activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroquinoxaline structure can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Isopropyl Group | Increases activity |

| Electron Releasing Groups (e.g., OCH₃) | Enhance potency |

| Electron Withdrawing Groups (e.g., F) | Decrease potency |

This information underscores the importance of specific functional groups in enhancing the biological efficacy of the compound .

Study 1: Antiproliferative Activity

A series of N-substituted derivatives were synthesized based on the parent compound, leading to the identification of derivatives with enhanced antiproliferative activities. Compound 13d was particularly notable for its low IC50 values across multiple cancer cell lines and its ability to induce apoptosis through caspase activation .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives not only inhibited tumor growth but also showed lower toxicity profiles compared to conventional chemotherapeutics like doxorubicin. This suggests a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted diamines with α-keto acids or ketones. For analogs like quinolinecarboxylic acid derivatives, refluxing in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere improves yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is standard. Optimization may require adjusting stoichiometry, temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid for cyclization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group at C2, oxo group at C3) and aromatic proton environments. For example, quinoline analogs show distinct shifts for carboxylic protons (~14.7 ppm in DMSO-d6) .

- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert conditions (argon/vacuum) at 2–8°C to prevent hydrolysis or oxidation .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. cyclohexyl substituents) influence the compound’s biological activity and pharmacokinetics?

- Methodological Answer :

- Lipophilicity : Replace isopropyl with bulkier groups (e.g., cyclohexyl) to enhance membrane permeability. Calculate logP values (e.g., using ChemAxon or ACD/Labs) to correlate with bioavailability .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens) at C6 to reduce CYP450-mediated oxidation. Assess stability in liver microsome assays .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Salt Formation : Prepare sodium or hydrochloride salts via treatment with NaOH/HCl in ethanol .

- Co-solvents : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v) for parenteral formulations .

- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) to enhance solubility, with enzymatic cleavage in vivo .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be systematically evaluated?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC. Oxo groups may hydrolyze under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .

- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures (>200°C typical for quinoxaline derivatives) .

Q. What computational methods predict the compound’s electronic effects on reactivity (e.g., nucleophilic attack at C3-oxo)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The oxo group’s electron-deficient nature facilitates nucleophilic addition .

- MD Simulations : Analyze solvation dynamics and binding affinities with target proteins (e.g., DNA gyrase for antimicrobial analogs) .

Q. How does the compound’s planarity (quinoxaline core) affect π-π stacking interactions in supramolecular assemblies?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between aromatic rings. For example, thiophene-substituted quinoxalines show π-stacking distances of 3.5–3.8 Å .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with DNA or enzymes to correlate planarity with affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.